molecular formula C15H21NO B040379 2-(Octyloxy)benzonitrile CAS No. 121554-14-1

2-(Octyloxy)benzonitrile

Cat. No.: B040379
CAS No.: 121554-14-1
M. Wt: 231.33 g/mol
InChI Key: FDYQEPJBEYRYSL-UHFFFAOYSA-N
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Description

SDZ NVI 085 is a compound known for its central nervous system stimulatory effects. It primarily acts through the alpha-1 adrenoceptor subtype and exhibits anti-cataplexy and anti-stroke activities. Additionally, SDZ NVI 085 has significant alertness effects and can be used to study various types of excessive sleepiness .

Preparation Methods

The synthetic routes and reaction conditions for SDZ NVI 085 are not extensively detailed in publicly available sources. it is known that the compound is synthesized and handled under specific conditions to maintain its purity and efficacy. Industrial production methods would likely involve large-scale synthesis under controlled environments to ensure consistency and quality .

Chemical Reactions Analysis

SDZ NVI 085 undergoes various chemical reactions, primarily involving its interaction with alpha-1 adrenoceptors. The compound behaves as a partial agonist with a maximal response of about 75%. It is not inhibited by chloroethylclonidine, indicating its specificity towards certain receptor subtypes . Common reagents and conditions used in these reactions include adrenergic receptor agonists and specific inhibitors to study its effects on different biological pathways .

Scientific Research Applications

Mechanism of Action

SDZ NVI 085 exerts its effects primarily through the alpha-1 adrenoceptor subtype. It stimulates these receptors, leading to increased noradrenergic activity, which in turn inhibits cataplexy and enhances alertness. The compound’s mechanism involves the facilitation of alpha-motoneuron activity in the spinal cord, mediated by alpha-1A adrenoceptors .

Comparison with Similar Compounds

SDZ NVI 085 is unique in its selective action on alpha-1 adrenoceptors. Similar compounds include:

SDZ NVI 085 stands out due to its specific action on alpha-1A adrenoceptors and its significant effects on alertness and cataplexy .

Properties

IUPAC Name

2-octoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-3-4-5-6-9-12-17-15-11-8-7-10-14(15)13-16/h7-8,10-11H,2-6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYQEPJBEYRYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403109
Record name 2-(Octyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121554-14-1
Record name 2-(Octyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Octyloxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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